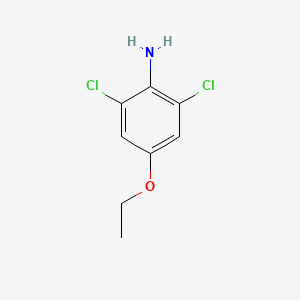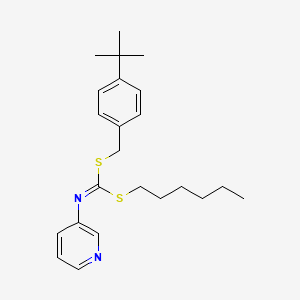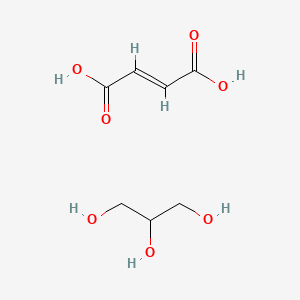
(E)-but-2-enedioic acid;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;propane-1,2,3-triol is a compound that combines the properties of both (E)-but-2-enedioic acid and propane-1,2,3-triol. (E)-but-2-enedioic acid, also known as fumaric acid, is an unsaturated dicarboxylic acid, while propane-1,2,3-triol, commonly known as glycerol, is a simple polyol compound. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of (E)-but-2-enedioic acid with propane-1,2,3-triol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or acids.
Substitution: The hydroxyl groups in propane-1,2,3-triol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary alcohols.
Substitution: Products may include halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, influencing the activity of these enzymes and altering metabolic pathways. Additionally, its chemical structure allows it to participate in various chemical reactions, contributing to its diverse range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malic Acid: Another dicarboxylic acid with similar properties to (E)-but-2-enedioic acid.
Glyceric Acid: A compound similar to propane-1,2,3-triol but with an additional carboxyl group.
Uniqueness
(E)-but-2-enedioic acid;propane-1,2,3-triol is unique due to its combination of an unsaturated dicarboxylic acid and a polyol. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
52007-78-0 |
|---|---|
Molekularformel |
C7H12O7 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C4H4O4.C3H8O3/c5-3(6)1-2-4(7)8;4-1-3(6)2-5/h1-2H,(H,5,6)(H,7,8);3-6H,1-2H2/b2-1+; |
InChI-Schlüssel |
VIAMIUDTTIDZCA-TYYBGVCCSA-N |
Isomerische SMILES |
C(C(CO)O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C(C(CO)O)O.C(=CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
52007-78-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


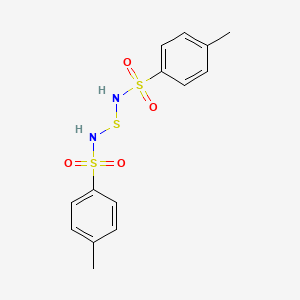
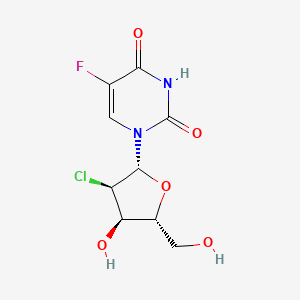

![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
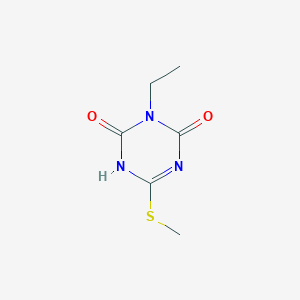
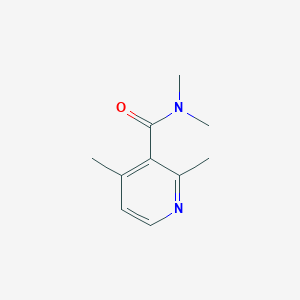
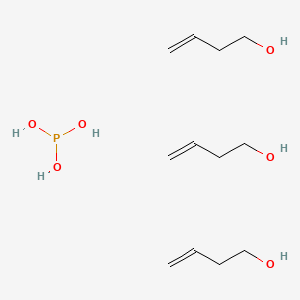
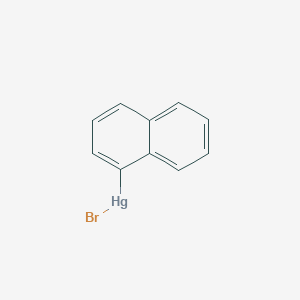
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
